molecular formula C10H16N4O B3027726 3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine CAS No. 1365988-11-9

3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine

Cat. No.: B3027726
CAS No.: 1365988-11-9
M. Wt: 208.26
InChI Key: ZCDXBFFCGNNNRY-UHFFFAOYSA-N
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Description

3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring, with an oxan-4-yl substituent. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine can be achieved through several methods. One common approach involves the use of 2-hydrazinopyridine and substituted aromatic aldehydes in a one-pot synthesis. This method is mild, efficient, and operationally simple, typically carried out at room temperature . Another environmentally friendly method utilizes dicationic molten salt based on Tropine, which provides an effective and affordable route for synthesizing triazolopyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing reaction conditions to achieve high yields and purity. The use of green chemistry principles, such as avoiding toxic and expensive catalysts and ligands, is emphasized to ensure sustainable and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazolopyrimidine derivatives .

Scientific Research Applications

3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine stands out due to its unique oxan-4-yl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-(oxan-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-4-11-10-13-12-9(14(10)5-1)8-2-6-15-7-3-8/h8H,1-7H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDXBFFCGNNNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NN=C(N2C1)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601132977
Record name 1,2,4-Triazolo[4,3-a]pyrimidine, 1,5,6,7-tetrahydro-3-(tetrahydro-2H-pyran-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601132977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365988-11-9
Record name 1,2,4-Triazolo[4,3-a]pyrimidine, 1,5,6,7-tetrahydro-3-(tetrahydro-2H-pyran-4-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365988-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-a]pyrimidine, 1,5,6,7-tetrahydro-3-(tetrahydro-2H-pyran-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601132977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine
Reactant of Route 2
3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine
Reactant of Route 3
3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine
Reactant of Route 4
3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine
Reactant of Route 5
3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine
Reactant of Route 6
Reactant of Route 6
3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine

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